2-[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanoyl]-N-butylhydrazinecarbothioamide
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Overview
Description
2-[3-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)PROPANOYL]-N~1~-BUTYL-1-HYDRAZINECARBOTHIOAMIDE is a complex organic compound that belongs to the class of hydrazinecarbothioamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)PROPANOYL]-N~1~-BUTYL-1-HYDRAZINECARBOTHIOAMIDE typically involves multiple steps:
Formation of the Pyrazole Ring: The initial step involves the synthesis of the pyrazole ring. This can be achieved through the cyclization of a suitable precursor, such as a 1,3-diketone, with hydrazine hydrate under acidic conditions.
Bromination: The pyrazole ring is then brominated using bromine or a brominating agent like N-bromosuccinimide (NBS) to introduce the bromo group at the desired position.
Acylation: The brominated pyrazole is then subjected to acylation with a suitable acylating agent, such as propanoyl chloride, to introduce the propanoyl group.
Hydrazinecarbothioamide Formation: The final step involves the reaction of the acylated pyrazole with butyl hydrazinecarbothioamide under basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-[3-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)PROPANOYL]-N~1~-BUTYL-1-HYDRAZINECARBOTHIOAMIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromo group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of reduced hydrazinecarbothioamide derivatives.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
2-[3-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)PROPANOYL]-N~1~-BUTYL-1-HYDRAZINECARBOTHIOAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[3-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)PROPANOYL]-N~1~-BUTYL-1-HYDRAZINECARBOTHIOAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in critical biochemical pathways.
Interacting with DNA/RNA: Modulating gene expression and protein synthesis.
Disrupting Cell Membranes: Affecting cell membrane integrity and function.
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethyl-1H-pyrazole: A simpler pyrazole derivative without the bromo and hydrazinecarbothioamide groups.
4-Bromo-3,5-dimethyl-1H-pyrazole: Lacks the propanoyl and hydrazinecarbothioamide groups.
N-Butyl-1-hydrazinecarbothioamide: Does not contain the pyrazole ring.
Uniqueness
2-[3-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)PROPANOYL]-N~1~-BUTYL-1-HYDRAZINECARBOTHIOAMIDE is unique due to its combination of a brominated pyrazole ring with a hydrazinecarbothioamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C13H22BrN5OS |
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Molecular Weight |
376.32 g/mol |
IUPAC Name |
1-[3-(4-bromo-3,5-dimethylpyrazol-1-yl)propanoylamino]-3-butylthiourea |
InChI |
InChI=1S/C13H22BrN5OS/c1-4-5-7-15-13(21)17-16-11(20)6-8-19-10(3)12(14)9(2)18-19/h4-8H2,1-3H3,(H,16,20)(H2,15,17,21) |
InChI Key |
AJROVUWRGYOUKB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC(=S)NNC(=O)CCN1C(=C(C(=N1)C)Br)C |
Origin of Product |
United States |
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